molecular formula C14H18ClN3O2S B2857598 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034404-56-1

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2857598
CAS No.: 2034404-56-1
M. Wt: 327.83
InChI Key: AUYOXHIBWMHENV-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also contains a chlorothiophene, which is a sulfur-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. For example, a similar compound, 2-(5-CHLOROTHIOPHEN-2-YL)ETHANAMINE HYDROCHLORIDE, has a molecular formula of C6H9Cl2NS .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the conditions and reagents used. A series of Schiff bases were synthesized by condensing heterocyclic/aromatic aldehydes with heterocyclic/aromatic amines through both, conventional method and microwave-assisted synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, (5-Chlorothiophen-2-yl)methanamine, has a molecular weight of 147.63 and is stored in a dark place, under inert atmosphere, and in a freezer under -20C .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, (5-chlorothiophen-2-yl)methanamine hydrochloride has been classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-8-13(9(2)18(3)17-8)14(19)16-7-10(20-4)11-5-6-12(15)21-11/h5-6,10H,7H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYOXHIBWMHENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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